PAD2 Isoform Selectivity vs. BB-Cl-amidine
AFM32a hydrochloride demonstrates substantially superior selectivity for PAD2 compared to pan-PAD inhibitors. AFM32a hydrochloride exhibits 95-fold selectivity for PAD2 over PAD4 and 79-fold selectivity for PAD2 over PAD3 . In contrast, BB-Cl-amidine acts as a non-selective irreversible pan-PAD inhibitor with kinact/KI values that do not discriminate meaningfully between PAD isoforms (PAD1: 16,100 M⁻¹min⁻¹; PAD2: 4,100 M⁻¹min⁻¹; PAD3: 6,800 M⁻¹min⁻¹; PAD4: 13,300 M⁻¹min⁻¹) [1]. The PAD2 selectivity of BB-Cl-amidine is less than 4-fold relative to PAD3 and PAD4, rendering it unsuitable for experiments requiring isoform-specific conclusions.
| Evidence Dimension | Isoform selectivity (fold selectivity for PAD2) |
|---|---|
| Target Compound Data | 95-fold over PAD4; 79-fold over PAD3 |
| Comparator Or Baseline | BB-Cl-amidine: kinact/KI values: PAD1=16,100, PAD2=4,100, PAD3=6,800, PAD4=13,300 M⁻¹min⁻¹; PAD2/PAD3 ≈ 0.6-fold; PAD2/PAD4 ≈ 0.31-fold |
| Quantified Difference | AFM32a: ≥79-fold discrimination; BB-Cl-amidine: <4-fold discrimination between isoforms |
| Conditions | kinact/KI measurements; selectivity ratios based on kinact/KI values [1] |
Why This Matters
Procurement of AFM32a hydrochloride enables isoform-specific PAD2 inhibition not achievable with pan-PAD inhibitors, critical for attributing biological effects specifically to PAD2 activity.
- [1] BB-Cl-amidine trifluoroacetate salt Product Information. Sigma-Aldrich. View Source
